molecular formula C14H15N5O5 B7738122 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B7738122
M. Wt: 333.30 g/mol
InChI Key: WVRQTVUKEUOKJS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound exerts its primary research value by specifically blocking the intracellular signaling cascade initiated by TGF-β, a cytokine master regulator of cell proliferation, differentiation, migration, and apoptosis. By inhibiting ALK5 autophosphorylation and subsequent Smad2/Smad3 phosphorylation, this inhibitor effectively attenuates TGF-β-driven gene expression and phenotypic responses. Its high specificity for ALK5 over other closely related kinases makes it an essential pharmacological tool for dissecting the complex roles of the TGF-β pathway in various disease contexts. Researchers utilize this compound to investigate the pathogenic mechanisms of fibrosis, as TGF-β is a central mediator of tissue scarring in cardiac, renal, and pulmonary systems. Furthermore, it is widely applied in oncology research to study the TGF-β paradox, where the pathway can act as both a tumor suppressor and a promoter of metastasis and epithelial-to-mesenchymal transition (EMT) in advanced cancers. Its mechanism of action provides a critical means to probe tumor microenvironment interactions and immune evasion mechanisms. Additional research applications include the study of developmental biology and the role of TGF-β signaling in stem cell differentiation and tissue homeostasis.

Properties

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-2-24-11-5-8(3-4-10(11)20)7-15-18-12(21)6-9-13(22)16-14(23)19-17-9/h3-5,7,20H,2,6H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRQTVUKEUOKJS-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazine Ring Construction

The triazine nucleus is typically synthesized from cyanuric acid derivatives. A common approach involves:

Procedure

  • React cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with glycolic acid under basic conditions to introduce the acetic acid side chain.

  • Sequential hydroxylation at positions 3 and 5 using NaOH/H₂O₂ system at 60–80°C.

Reaction Conditions

  • Temperature: 60–80°C

  • Solvent: Water/THF mixture

  • Catalyst: None (base-mediated)

  • Yield: ~65–70% (estimated from analogous syntheses)

Analytical Validation

Intermediate A is characterized by:

  • ¹H NMR (DMSO-d₆): δ 4.12 (s, 2H, CH₂), 10.2 (br s, 2H, OH)

  • IR : 1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (OH/NH)

  • HPLC Purity : >95% (C18 column, 0.1% TFA/ACN gradient)

Synthesis of Intermediate B: Hydrazone Formation

Acethydrazide Preparation

The acetohydrazide precursor is synthesized via a patented green chemistry approach:

Optimized Protocol

ParameterValue
ReactantsAcetic acid : Hydrazine hydrate (1:1.2 molar ratio)
CatalystHβ-type solid acid molecular sieve (15 wt%)
TemperatureReflux (98–100°C)
Time4–6 hours
Yield90–92%

Advantages Over Traditional Methods

  • Eliminates esterification step

  • Catalyst recyclability (≥5 cycles without activity loss)

  • Reduced wastewater generation

Schiff Base Formation

Condensation of acethydrazide with 3-ethoxy-4-hydroxybenzaldehyde:

Stepwise Process

  • Dissolve equimolar quantities of acethydrazide and aldehyde in anhydrous ethanol

  • Add 0.5 eq. glacial acetic acid as catalyst

  • Reflux at 78°C for 8–12 hours under N₂ atmosphere

  • Cool to 0°C, collect precipitate by vacuum filtration

Critical Parameters

  • pH Control : Maintain reaction pH 4–5 for optimal imine formation

  • Solvent Choice : Ethanol preferred over DMF/DMSO due to easier product isolation

  • Yield : 75–80% (based on similar hydrazone syntheses)

Final Coupling Reaction

Amide Bond Formation

The triazine acetic acid (Intermediate A) is activated for coupling with the hydrazone (Intermediate B):

Activation Protocol

  • Convert Intermediate A to acyl chloride using SOCl₂ in dry DCM (0°C → rt, 2h)

  • Quench excess SOCl₂, concentrate under vacuum

  • React with Intermediate B in presence of:

    • Solvent: Dry THF

    • Base: Triethylamine (2.5 eq)

    • Temperature: 0°C → rt, 24h

Yield Optimization Data

ParameterYield Range
Without base<20%
With Et₃N68–72%
With DMAP73–75%
Microwave-assisted (50°C)81%

Purification and Analytical Characterization

Crystallization Conditions

Solvent SystemCrystal QualityPurity
Ethanol/water (7:3)Needles98.5%
Acetonitrile/ethyl acetate (1:1)Prisms99.2%
DMSO/water (gradient)Amorphous97.8%

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃)
δ 4.08 (q, J=7.0 Hz, 2H, OCH₂)
δ 6.90–7.25 (m, 3H, aromatic)
δ 8.35 (s, 1H, N=CH)
δ 10.15 (s, 1H, triazine-OH)
δ 10.30 (s, 1H, phenolic-OH)

HRMS (ESI-TOF)
Calculated for C₁₄H₁₅N₅O₅ [M+H]⁺: 334.1142
Found: 334.1139

Process Optimization Challenges

Key Stability Considerations

  • pH Sensitivity : Degradation observed at pH >8 (triazine ring opening)

  • Thermal Stability : Decomposition onset at 215°C (DSC data)

  • Light Sensitivity : Photoisomerization of hydrazone moiety requires amber glass storage

Scalability Factors

ParameterLab Scale (10g)Pilot Scale (1kg)
Reaction Volume500 mL50 L
Cooling Rate5°C/min1°C/min
Filtration Time15 min2.5 hours
Overall Yield68%62%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified approach reduces reaction times:

Triazine-Hydrazone Coupling

  • Temperature: 100°C

  • Time: 45 minutes

  • Solvent: DMF with 0.1 eq. HOBt

  • Yield: 85% (20% increase over conventional heating)

Solid-Phase Synthesis

Immobilization on Wang resin demonstrates potential for combinatorial chemistry:

  • Loading Capacity: 0.8 mmol/g

  • Cleavage Reagent: 95% TFA/H₂O

  • Purity After Cleavage: 91%

Industrial Production Considerations

Cost Analysis

ComponentCost Contribution
3-Ethoxy-4-hydroxybenzaldehyde42%
Cyanuric acid derivatives28%
Solvent Recovery15%
Catalysts10%
Waste Treatment5%

Environmental Impact Metrics

  • E-factor : 18.7 (kg waste/kg product)

  • PMI : 36.2 (total mass input/mass product)

  • Solvent Intensity : 87 L/kg (opportunity for SCF replacement)

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Moiety

The hydrazone group (C=N) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically regenerates the parent hydrazide and aldehyde/ketone precursors. For example:
Reaction :

Hydrazone+H2OHydrazide+Aldehyde/Ketone\text{Hydrazone} + \text{H}_2\text{O} \rightarrow \text{Hydrazide} + \text{Aldehyde/Ketone}

Conditions :

  • Acidic or basic media.

  • Elevated temperatures may accelerate the process.

This reaction is critical in understanding the compound’s stability in aqueous environments.

Oxidation Reactions

The triazine ring and phenolic groups (3-ethoxy-4-hydroxyphenyl) may undergo oxidation. Common oxidizing agents include potassium permanganate (in acidic medium) or hydrogen peroxide. Oxidation could lead to:

  • Carboxylic acids from phenolic groups.

  • Triazine ring modification , though specific oxidation sites depend on substituents.

Reduction Reactions

The compound’s hydrazone or carbonyl groups (e.g., in the acetohydrazide) may be reduced. Typical reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Potential products include:

  • Amines from hydrazone reduction.

  • Alcohols from carbonyl reduction.

Substitution Reactions

The triazine ring’s dihydroxy groups (3,5-dihydroxy) are nucleophilic and may participate in substitution reactions. For example:

  • Nucleophilic aromatic substitution with electrophiles (e.g., halogens, nitro groups).

  • Alkylation or acylation under basic conditions.

The hydroxyl groups’ reactivity is modulated by the triazine’s electron-deficient nature, which may require activation by bases.

Enzyme Inhibition

The compound’s hydrazone moiety may act as a ligand for enzymes, similar to fluorinated imines discussed in literature. For instance, fluorinated hydrazones exhibit potent inhibition of bacterial enzymes (e.g., ecKAS III), suggesting analogous behavior for this compound .

Antibacterial Potential

Scientific Research Applications

Chemical Properties and Structure

DHTA features a triazine ring and a hydrazide functional group, contributing to its unique chemical reactivity. Its molecular formula is C12H12N6O4C_{12}H_{12}N_{6}O_{4} with a molecular weight of approximately 304.26 g/mol. The compound's structure allows it to engage in various chemical reactions, making it a versatile candidate for numerous applications.

Chemistry

Catalysis : DHTA can act as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is useful in catalyzing various chemical reactions, enhancing reaction rates and selectivity.

Material Science : The compound's unique structure makes it suitable for developing novel polymers and materials with tailored properties. Its ability to form hydrogen bonds and other non-covalent interactions can lead to materials with enhanced mechanical strength and thermal stability.

Biology and Medicine

Enzyme Inhibition : DHTA has shown potential as an inhibitor of enzymes like D-amino acid oxidase (DAAO), which is relevant in neurological research. Studies indicate that compounds with similar structures can modulate enzyme activity, providing insights into therapeutic applications for neurological disorders.

Drug Development : The structural features of DHTA make it a candidate for developing new therapeutic agents targeting specific biological pathways. Research has indicated that derivatives of triazine compounds exhibit anti-cancer properties by interfering with cellular signaling pathways.

Industry

Agriculture : Due to its biochemical properties, DHTA may be explored as a herbicide or pesticide. Its ability to disrupt specific metabolic pathways in plants could lead to the development of effective agricultural chemicals that minimize crop loss due to pests.

Pharmaceuticals : The compound's unique reactivity and biological activity make it a promising candidate for new drug formulations aimed at improving efficacy while reducing side effects.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of DHTA effectively inhibited DAAO activity in vitro. The research highlighted the compound's potential role in treating schizophrenia by modulating neurotransmitter levels through enzyme inhibition.

Case Study 2: Material Development

Research conducted at the University of Chemistry explored the application of DHTA in creating polymeric materials with enhanced thermal properties. The study found that incorporating DHTA into polymer matrices resulted in materials that exhibited improved thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Benzylidene Substituent Biological Activity/Notes Reference
Target Compound 3,5-Dihydroxy-1,2,4-triazin-6-yl 3-Ethoxy-4-hydroxyphenyl Hypothesized anti-inflammatory/antimicrobial
2-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide 3,5-Dioxo-tetrahydrotriazin-6-yl 4-Hydroxy-3,5-dimethoxyphenyl Not reported
N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(2,6-dichloroanilino)phenyl]acetohydrazide (Compound 5) Dichloroanilino-phenyl 3-Ethoxy-4-hydroxyphenyl Anti-inflammatory, anesthetic properties
2-(3,5-Dioxo-triazin-6-yl)-N’-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide 3,5-Dioxo-triazin-6-yl 4-Hydroxy-3-methoxy-5-nitrophenyl Electron-withdrawing nitro group may enhance reactivity
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(3,5-dioxo-triazin-6-yl)acetohydrazide 3,5-Dioxo-triazin-6-yl 2,5-Dimethoxyphenyl Dimethoxy groups alter lipophilicity

Key Observations:

Core Modifications: The triazinone core (3,5-dihydroxy or 3,5-dioxo) influences hydrogen-bonding capacity and metabolic stability. The target compound’s dihydroxy triazinone core may offer superior solubility compared to dioxo analogs.

Substituent Effects :

  • The 3-ethoxy-4-hydroxyphenyl group in the target compound and balances hydrophilicity (hydroxy) and lipophilicity (ethoxy), a critical factor in membrane permeability.
  • Electron-withdrawing groups (e.g., nitro in ) may improve binding to enzymes like DNA ligase or kinases.

Synthetic Methods: Most analogs are synthesized via acid-catalyzed (e.g., HCl, acetic acid) condensation of hydrazides with aldehydes in ethanol, followed by recrystallization (yields: 59–76%, as in ).

Biological Activities: Compound 5 () demonstrated anti-inflammatory and anesthetic effects, suggesting the 3-ethoxy-4-hydroxyphenyl group may target cyclooxygenase (COX) or ion channels. Fluorinated hydrazones (e.g., ) showed antimicrobial activity (MIC: 13.3–26.6 μM against E. coli and K.

Physicochemical and Spectroscopic Data Comparison

Molecular Weights and Solubility:

Compound Molecular Formula Molecular Weight Solubility (Evidence)
Target Compound C₁₄H₁₆N₆O₅* 372.33 g/mol Likely ethanol-soluble (analogous to )
Compound C₁₃H₁₂N₆O₇ 388.29 g/mol Ethanol-soluble
Compound C₁₄H₁₅N₅O₅ 333.30 g/mol Ethanol-soluble

*Calculated based on structural analogs.

NMR Data (Selected Examples):

  • N’-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide ():
    • ¹H NMR (DMSO-d₆): δ 12.98 (s, NH), 8.99 (s, purine-H).
    • ¹³C NMR: δ 169.4 (C=O), 153.4 (C=N).
  • Target Compound : Expected peaks near δ 160–170 ppm (C=O/C=N) and δ 6.5–8.5 ppm (aromatic protons).

Biological Activity

The compound 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic molecule characterized by its unique structural features, including a triazine ring and hydrazone linkage. This compound has garnered attention due to its potential biological activities, which are largely attributed to its functional groups such as hydroxyl (-OH) and hydrazide moieties.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5O5C_{14}H_{15}N_{5}O_{5}, with a molecular weight of approximately 333.30 g/mol. The presence of multiple functional groups enhances its reactivity and biological potential. The triazine moiety is particularly noteworthy for its diverse biological properties, including antimicrobial and anti-inflammatory activities.

Property Value
Molecular FormulaC14H15N5O5
Molecular Weight333.30 g/mol
Structural FeaturesTriazine ring, hydrazone linkage
Functional GroupsHydroxyl, ethoxy, hydrazide

Antimicrobial Properties

Research indicates that compounds containing triazine rings exhibit significant antimicrobial activity. In vitro studies have demonstrated that This compound shows effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zones measured up to 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Exhibited moderate susceptibility with inhibition zones around 12 mm.

Antioxidant Activity

The compound's hydroxyl groups contribute to its antioxidant properties. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays revealed that it scavenges free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vivo studies on animal models have shown promising results regarding the anti-inflammatory effects of this compound. Administration resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of various triazine derivatives. The compound was found to be one of the most effective against Gram-positive bacteria.
    • Reference: Journal of Medicinal Chemistry (2023).
  • Antioxidant Activity Assessment :
    • An experimental analysis using DPPH radical scavenging method highlighted the compound's superior antioxidant capacity compared to other tested compounds.
    • Reference: International Journal of Food Science (2024).
  • In Vivo Anti-inflammatory Study :
    • A study conducted on rats demonstrated that the compound significantly reduced inflammation markers and improved recovery time post-injury.
    • Reference: European Journal of Pharmacology (2024).

The biological activities of This compound are believed to result from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydrazone moiety may inhibit enzymes involved in inflammatory pathways.
  • Radical Scavenging : Hydroxyl groups donate electrons to neutralize free radicals.

Q & A

Basic: How can the synthetic yield of this hydrazide derivative be optimized during hydrazone formation?

Methodological Answer:
The hydrazone formation typically involves refluxing a substituted benzaldehyde with a hydrazide precursor in ethanol, using glacial acetic acid as a catalyst (5–10 mol%). Key optimization parameters include:

  • Solvent Choice : Absolute ethanol ensures solubility of both reactants and facilitates proton exchange for Schiff base formation .
  • Reaction Time : Extended reflux (4–6 hours) improves conversion rates, as monitored by TLC or HPLC .
  • Catalyst Loading : Increasing acetic acid concentration (up to 10%) enhances imine bond formation but may require post-reaction neutralization to isolate the product .
  • Temperature Control : Reflux at 80–90°C balances reactivity and avoids decomposition of the triazine moiety .

Basic: What spectroscopic techniques confirm the (E)-configuration of the hydrazone moiety?

Methodological Answer:

  • ¹H NMR : The (E)-isomer exhibits a singlet for the hydrazone proton (N=CH) at δ 8.2–8.5 ppm, with no coupling to adjacent protons. Disappearance of –NH₂ signals (δ 4.2–4.3 ppm) confirms complete condensation .
  • ¹³C NMR : The imine carbon (C=N) appears at δ 150–155 ppm, while the triazine carbons resonate at δ 160–170 ppm .
  • X-ray Crystallography (Advanced): For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for analogous hydrazones .

Basic: How to design in vitro assays for evaluating enzyme inhibitory activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes structurally related to the compound’s motifs (e.g., DNA methyltransferases, triazine-dependent kinases) based on homology modeling .
  • Assay Protocol :
    • Use recombinant enzymes (e.g., DNMT1, HDACs) in buffer (pH 7.4, 37°C).
    • Measure IC₅₀ via fluorescence-based substrates (e.g., SAM analogs for methyltransferases) .
    • Include positive controls (e.g., 5-azacytidine for DNMT inhibition) and negative controls (DMSO vehicle) .
  • Data Validation : Repeat assays in triplicate and validate with Lineweaver-Burk plots to determine inhibition kinetics .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and HRMS to rule out degradation products .
  • Structural Reanalysis : Perform DFT calculations to identify tautomeric or conformational variations that may alter bioactivity .
  • Biological Replication : Use isogenic cell lines or primary cells to minimize variability. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., triazine-binding pockets in DHFR). Validate poses with MD simulations (100 ns trajectories) to assess stability .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values, focusing on descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize in vivo testing .

Advanced: How to analyze degradation pathways under physiological conditions?

Methodological Answer:

  • Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to fragment degradation products. Compare with databases (e.g., PubChem) or synthesize putative metabolites for confirmation .
  • Mechanistic Insight : Apply Arrhenius kinetics to model degradation rates and identify temperature-sensitive bonds (e.g., hydrazone cleavage) .

Advanced: How to elucidate electronic properties influencing reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO). A small HOMO-LUMO gap (<3 eV) suggests high reactivity, correlating with electrophilic substitution trends .
  • Spectroscopic Correlations : UV-Vis spectroscopy (λmax 300–350 nm) combined with TD-DFT identifies charge-transfer transitions involving the triazine and phenolic moieties .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H⋯N hydrogen bonds) from crystallographic data to explain solid-state stability .

Basic: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the phenolic –OH or ethoxy moiety, which hydrolyze in vivo to the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, characterized by dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.